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molecular formula C7H6Cl2N2O3S B8502684 5,6-dichloro-N-(methylsulfonyl)nicotinamide

5,6-dichloro-N-(methylsulfonyl)nicotinamide

Cat. No. B8502684
M. Wt: 269.10 g/mol
InChI Key: MXRDEVGLWIWXQV-UHFFFAOYSA-N
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Patent
US08933236B2

Procedure details

A mixture of 5,6-dichloronicotinic acid (800 mg, 4.16 mmol), methanesulfonamide (779 mg, 8.40 mmol), EDCI (1.56 g, 8.20 mmol), and DMAP (1.00 g, 8.20 mmol) in DCM (10 mL) was stirred at room temperature for 16 h. The reaction was quenched with water (5 mL) and the resulting mixture was concentrated. The residue was adjusted to pH around 5 by 1M HCl, extracted with DCM (30 mL×3), dried over Na2SO4. The organic layer was concentrated to afford 5,6-dichloro-N-(methylsulfonyl)nicotinamide (700 mg, 62% yield). LCMS (ESI) m/z: 269.0 [M+H]+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].[CH3:12][S:13]([NH2:16])(=[O:15])=[O:14].CCN=C=NCCCN(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:16][S:13]([CH3:12])(=[O:15])=[O:14])=[O:8]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
779 mg
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
1.56 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)NS(=O)(=O)C)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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